molecular formula C18H17F2N3O2 B2486651 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS No. 1448029-56-8

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Cat. No.: B2486651
CAS No.: 1448029-56-8
M. Wt: 345.35
InChI Key: KZWDGIHJKDAGIB-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a urea moiety linked to a difluorophenyl group and an indole derivative, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a difluorobenzene derivative.

    Urea Formation: The final step involves the reaction of the indole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted aromatic compounds

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-difluorophenyl)-3-(2-hydroxyethyl)urea
  • 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1H-indol-3-yl)ethyl)urea

Uniqueness

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is unique due to the presence of the 1-methyl-1H-indol-3-yl group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-23-10-12(11-5-2-3-8-15(11)23)16(24)9-21-18(25)22-17-13(19)6-4-7-14(17)20/h2-8,10,16,24H,9H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWDGIHJKDAGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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